molecular formula C10H6ClN3 B1517719 4-Amino-6-chloroquinoline-3-carbonitrile CAS No. 1146293-15-3

4-Amino-6-chloroquinoline-3-carbonitrile

Cat. No. B1517719
CAS RN: 1146293-15-3
M. Wt: 203.63 g/mol
InChI Key: NTBHPXPOWLQGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-chloroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 1146293-15-3 . It has a molecular weight of 203.63 .


Molecular Structure Analysis

The InChI code for 4-Amino-6-chloroquinoline-3-carbonitrile is 1S/C10H6ClN3/c11-7-1-2-9-8 (3-7)10 (13)6 (4-12)5-14-9/h1-3,5H, (H2,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-chloroquinoline-3-carbonitrile include a molecular weight of 203.63 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Chloroquinoline-3-carbonitriles, including 4-Amino-6-chloroquinoline-3-carbonitrile, have been used in the synthesis of various biologically active compounds . These compounds have shown potential in the development of new drugs and treatments.

Chemical Reactions

The compound has been the subject of various studies focusing on its chemical reactions . These studies aim to understand the compound’s behavior under different conditions, which can be crucial in its application in the synthesis of other compounds.

Development of New Derivatives

4-Amino-6-chloroquinoline-3-carbonitrile has been used in the design and synthesis of related derivatives . These derivatives are then assessed for their pharmacological effects, contributing to the development of new drugs.

properties

IUPAC Name

4-amino-6-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBHPXPOWLQGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloroquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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